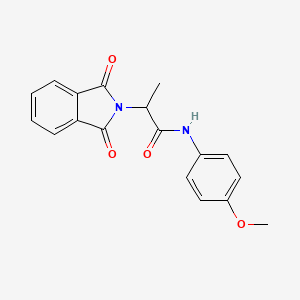

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,3-Dioxoisoindolin-2-il)-N-(4-metoxifenil)propanamida es un compuesto orgánico que pertenece a la clase de derivados de isoindolinona. Este compuesto se caracteriza por la presencia de un grupo 1,3-dioxoisoindolin-2-il unido a un residuo propanamida, con un sustituyente metoxifenilo.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 2-(1,3-Dioxoisoindolin-2-il)-N-(4-metoxifenil)propanamida generalmente implica la reacción de anhídrido ftálico con un derivado de amina adecuado. La reacción procede a través de la formación de una isoindolinona intermedia, que luego se hace reaccionar con ácido 4-metoxifenilpropanoico en condiciones adecuadas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o etanol, y catalizadores como trietilamina o piridina para facilitar la reacción.

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxifenilo, lo que lleva a la formación de quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en la parte de isoindolinona, convirtiéndolos potencialmente en grupos hidroxilo.

Sustitución: El grupo metoxi en el anillo fenilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio o carbonato de potasio.

Productos principales:

Oxidación: Quinonas o derivados hidroxilados.

Reducción: Derivados de isoindolinona hidroxilados.

Sustitución: Varios derivados de fenilo sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: Como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como candidato para el desarrollo de fármacos debido a su similitud estructural con compuestos bioactivos.

Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y resinas, debido a sus propiedades químicas únicas.

Mecanismo De Acción

El mecanismo de acción de 2-(1,3-Dioxoisoindolin-2-il)-N-(4-metoxifenil)propanamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a estas dianas y modulando su actividad. Por ejemplo, podría inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a posibles efectos anticancerígenos. Las vías exactas y las dianas moleculares pueden variar dependiendo de la aplicación específica y el contexto de uso.

Compuestos similares:

2-(1,3-Dioxoisoindolin-2-il)-N-fenilpropanamida: Carece del grupo metoxi en el anillo fenilo.

2-(1,3-Dioxoisoindolin-2-il)-N-(4-clorofenil)propanamida: Contiene un sustituyente cloro en lugar de un grupo metoxi.

2-(1,3-Dioxoisoindolin-2-il)-N-(4-nitrofenil)propanamida: Contiene un sustituyente nitro en el anillo fenilo.

Singularidad: La presencia del grupo metoxi en 2-(1,3-Dioxoisoindolin-2-il)-N-(4-metoxifenil)propanamida confiere propiedades electrónicas y estéricas únicas, que pueden influir en su reactividad e interacciones con dianas biológicas. Esto lo distingue de otros compuestos similares y puede conducir a diferentes actividades biológicas y aplicaciones.

Comparación Con Compuestos Similares

2-(1,3-Dioxoisoindolin-2-yl)-N-phenylpropanamide: Lacks the methoxy group on the phenyl ring.

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-chlorophenyl)propanamide: Contains a chloro substituent instead of a methoxy group.

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)propanamide: Contains a nitro substituent on the phenyl ring.

Uniqueness: The presence of the methoxy group in 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Propiedades

Fórmula molecular |

C18H16N2O4 |

|---|---|

Peso molecular |

324.3 g/mol |

Nombre IUPAC |

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C18H16N2O4/c1-11(16(21)19-12-7-9-13(24-2)10-8-12)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-11H,1-2H3,(H,19,21) |

Clave InChI |

RBAIAHWJSWIAES-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dichlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B11695446.png)

![5-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11695452.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11695459.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-methylphenoxy)acetyl]propanehydrazide](/img/structure/B11695480.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl 2-methoxybenzoate](/img/structure/B11695489.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695501.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695514.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695519.png)

![N'-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11695534.png)